![molecular formula C23H20N4O B2566755 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034543-60-5](/img/structure/B2566755.png)
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a urea derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Naphthalene Derivatives and Their Biological Activities
Naphthalene derivatives, such as 1,8-naphthyridine compounds, have been the focus of considerable research due to their diverse biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Additionally, these derivatives have shown promise in treating neurological disorders, including Alzheimer's disease, multiple sclerosis, and depression. They also possess potential as anti-osteoporotic agents, antiallergics, antimalarials, and more, making them significant scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Urea Derivatives in Therapeutic Applications
Urea derivatives are recognized for their unique hydrogen binding capabilities, making them pivotal in drug-target interactions. They have been incorporated into a wide range of molecules displaying various bioactivities, including modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. These characteristics underline the importance of urea motifs in drug design, suggesting potential applications of the compound in creating modulators for biological targets such as kinases, proteases, and epigenetic enzymes (Jagtap et al., 2017).
Potential Applications in Energy Supply
Exploring unconventional hydrogen carriers for fuel cell power highlights urea's application beyond its conventional uses. Urea's attributes as a non-toxic, stable compound easy to transport and store, suggest potential applications for similar urea derivatives in energy and environmental sciences. Such applications could revolutionize hydrogen supply for sustainable energy solutions (Rollinson et al., 2011).
Genotoxicity and Environmental Impact
Research into the genotoxic potential of 1,4-naphthoquinone, a compound related to naphthalene, indicates it does not induce gene mutations in bacteria or mammalian cells. However, it has shown clastogenic responses in vitro. This suggests that while certain naphthalene derivatives may not be genotoxic in vivo due to efficient antioxidant defense mechanisms in tissues, their environmental and safety profiles require careful consideration (Fowler et al., 2018).
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c28-23(26-15-18-8-3-7-17-6-1-2-11-21(17)18)27-16-20-10-5-13-25-22(20)19-9-4-12-24-14-19/h1-14H,15-16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQLRYGURWASLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)
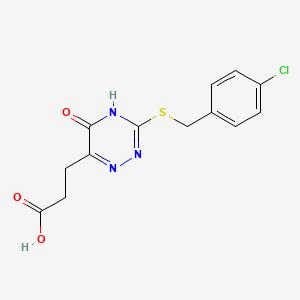

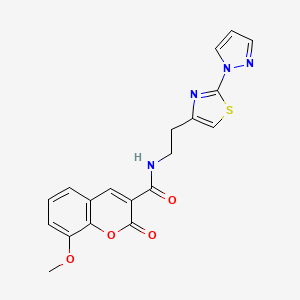
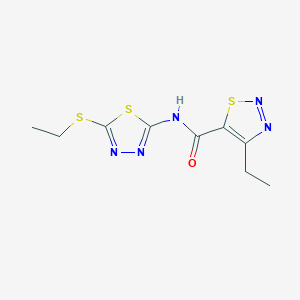

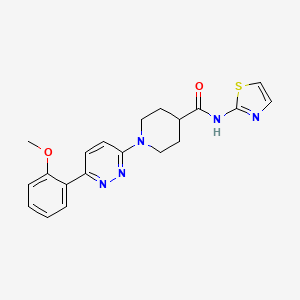
![N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566685.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2566687.png)
![1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B2566691.png)
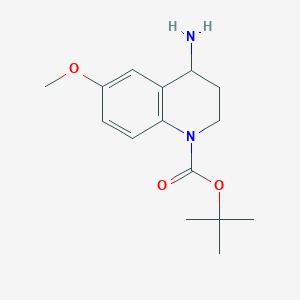

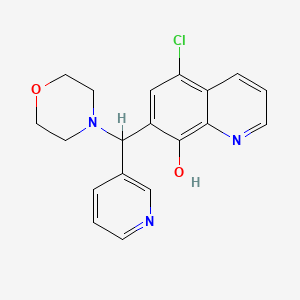
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2566695.png)